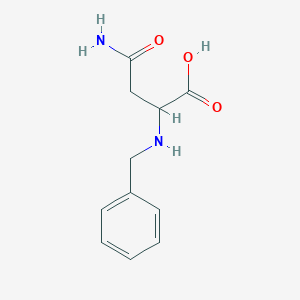
N2-Benzyl-DL-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 2469 est un composé chimique qui a attiré l'attention dans divers domaines scientifiques en raison de ses propriétés uniques et de ses applications potentielles. Il est connu pour son rôle dans les réactions chimiques et son utilité dans la recherche et les processus industriels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation de NSC 2469 implique des voies de synthèse spécifiques qui nécessitent des conditions de réaction précises. La synthèse commence généralement par la sélection de matières premières appropriées, suivie d'une série de réactions chimiques qui conduisent à la formation du composé souhaité. Les conditions de réaction, telles que la température, la pression et l'utilisation de catalyseurs, jouent un rôle crucial dans l'efficacité et le rendement de la synthèse.
Méthodes de production industrielle : Dans les milieux industriels, la production de NSC 2469 est mise à l'échelle pour répondre à la demande. Cela implique d'optimiser les voies de synthèse pour garantir la rentabilité et un rendement élevé. Les méthodes de production industrielle peuvent inclure des procédés à flux continu, des réacteurs discontinus et l'utilisation de technologies de pointe pour surveiller et contrôler les paramètres de réaction.
Analyse Des Réactions Chimiques
Types de réactions : NSC 2469 subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure et les propriétés du composé.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène sont utilisés dans des conditions contrôlées pour oxyder NSC 2469.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour réduire le composé.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes ou les nucléophiles dans des conditions spécifiques pour remplacer les groupes fonctionnels dans NSC 2469.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de NSC 2469.
4. Applications de recherche scientifique
NSC 2469 a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.
Biologie : NSC 2469 est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : La recherche explore ses applications thérapeutiques potentielles et son rôle dans le développement de médicaments.
Industrie : Le composé est utilisé dans les procédés industriels pour la production d'autres produits chimiques et matériaux.
5. Mécanisme d'action
Le mécanisme d'action de NSC 2469 implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques.
Applications De Recherche Scientifique
NSC 2469 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: NSC 2469 is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: The compound is utilized in industrial processes for the production of other chemicals and materials.
Mécanisme D'action
The mechanism of action of NSC 2469 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects
Comparaison Avec Des Composés Similaires
NSC 2469 peut être comparé à d'autres composés similaires pour souligner son caractère unique :
Composés similaires : Des composés tels que NSC 1234, NSC 5678 et NSC 9101 présentent des similitudes structurelles avec NSC 2469.
Unicité : NSC 2469 peut présenter des propriétés ou des activités uniques qui le distinguent de ces composés similaires, le rendant précieux pour des applications spécifiques.
Propriétés
Numéro CAS |
5330-39-2 |
|---|---|
Formule moléculaire |
C11H14N2O3 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
4-amino-2-(benzylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H14N2O3/c12-10(14)6-9(11(15)16)13-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14)(H,15,16) |
Clé InChI |
IYPFHQCBXITDFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(CC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















